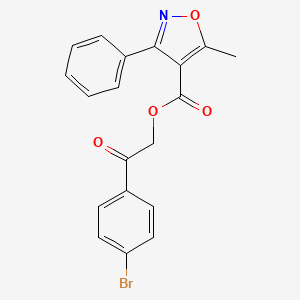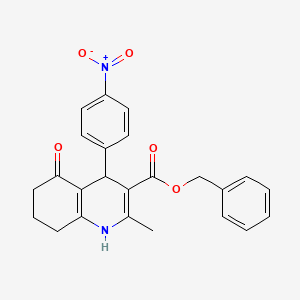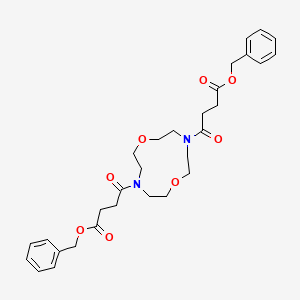
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-ジメチルエチル)フェノキシ酢酸エチルは、分子式がC14H20O3である有機化合物です。フェノキシ酢酸誘導体であり、エチルエステル基とフェニル環に結合したtert-ブチル基の存在が特徴です。
準備方法
合成経路と反応条件
2-(1,1-ジメチルエチル)フェノキシ酢酸エチルは、硫酸などの強酸触媒の存在下、2-(1,1-ジメチルエチル)フェノキシ酢酸とエタノールをエステル化することで合成できます。この反応は通常、トルエンなどの有機溶媒中で反応物を還流させることによって行われ、その後、蒸留または再結晶によって精製されます。
工業生産方法
工業的な設定では、2-(1,1-ジメチルエチル)フェノキシ酢酸エチルの生産には、効率と収率を向上させるために連続フロープロセスが使用される場合があります。自動反応器と温度制御や触媒濃度などの最適化された反応条件を使用することにより、一貫した製品品質とスケーラビリティが保証されます。
化学反応の分析
反応の種類
2-(1,1-ジメチルエチル)フェノキシ酢酸エチルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸またはケトンを形成するように酸化することができます。
還元: 還元反応は、エステル基をアルコールに変換することができます。
置換: 求核置換反応は、エステル基または芳香環で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 水酸化ナトリウムまたはハロゲンなどの試薬は、置換反応を促進することができます。
形成される主要な生成物
酸化: 2-(1,1-ジメチルエチル)フェノキシ酢酸。
還元: 2-(1,1-ジメチルエチル)フェノキシエタノール。
置換: 導入された置換基に応じて、さまざまな置換フェノキシ酢酸。
科学研究の応用
2-(1,1-ジメチルエチル)フェノキシ酢酸エチルは、科学研究にいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗炎症作用などの潜在的な生物活性について調査されています。
医学: そのユニークな化学構造により、薬物開発における潜在的な用途について探求されています。
産業: 特殊化学品の製造や農薬および医薬品の合成における前駆体として使用されます。
科学的研究の応用
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
2-(1,1-ジメチルエチル)フェノキシ酢酸エチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。エステル基は、活性なフェノキシ酢酸を放出するために加水分解を受ける可能性があり、その後、生物学的経路と相互作用することができます。tert-ブチル基は、化合物の安定性とバイオアベイラビリティを高める可能性があります。
類似の化合物との比較
2-(1,1-ジメチルエチル)フェノキシ酢酸エチルは、他のフェノキシ酢酸誘導体と比較することができます。
フェノキシ酢酸: エチルエステル基とtert-ブチル基がなく、化学的特性と用途が異なります。
(2-(1,1-ジメチルエチル)フェノキシ)酢酸メチル: 構造は似ていますが、エチルエステル基の代わりにメチルエステル基があり、反応性と溶解度に違いがあります。
2-(1,1-ジメチルエチル)フェノキシ酢酸: 遊離酸型であり、エステルと比較して生物活性や溶解度が異なる可能性があります。
2-(1,1-ジメチルエチル)フェノキシ酢酸エチルは、特定の化学的および生物学的特性を与える機能基のユニークな組み合わせにより際立っています。
類似化合物との比較
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate can be compared with other phenoxyacetic acid derivatives:
Phenoxyacetic acid: Lacks the ethyl ester and tert-butyl groups, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in reactivity and solubility.
2-(1,1-Dimethylethyl)phenoxyacetic acid: The free acid form, which may have different biological activity and solubility compared to the ester.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
特性
CAS番号 |
93893-53-9 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
ethyl 2-(2-tert-butylphenoxy)acetate |
InChI |
InChI=1S/C14H20O3/c1-5-16-13(15)10-17-12-9-7-6-8-11(12)14(2,3)4/h6-9H,5,10H2,1-4H3 |
InChIキー |
ZGSKZKUYGQAKDH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC=CC=C1C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703394.png)

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-](/img/structure/B11703408.png)
![N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide](/img/structure/B11703415.png)
![Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)

![(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703433.png)
![(5Z)-5-(4-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11703434.png)

![4-tert-butyl-N-(2,6-dimethylphenyl)-1-{methyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}cyclohexanecarboxamide](/img/structure/B11703440.png)
![3-[(3-Aminophenyl)carbamoyl]propanoic acid](/img/structure/B11703446.png)
![4-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11703452.png)

![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)
